molecular formula C13H7F3O B1324055 3,4,4'-Trifluorobenzophenone CAS No. 951885-88-4

3,4,4'-Trifluorobenzophenone

Cat. No.: B1324055
CAS No.: 951885-88-4
M. Wt: 236.19 g/mol
InChI Key: CGGUHHGEPAGNJZ-UHFFFAOYSA-N
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Description

3,4,4'-Trifluorobenzophenone (CAS: 1249375-07-2) is a fluorinated benzophenone derivative characterized by three fluorine substituents: two on one benzene ring (positions 3 and 4) and one on the adjacent ring (position 4') (Figure 1). It has a molecular weight of 252.20 g/mol and is listed with a purity of 98% .

Notably, this compound is classified as a discontinued product by CymitQuimica , which may limit its commercial availability. Fluorinated benzophenones are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability and lipophilicity compared to non-fluorinated analogs.

Properties

IUPAC Name

(3,4-difluorophenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGUHHGEPAGNJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001250662
Record name (3,4-Difluorophenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-88-4
Record name (3,4-Difluorophenyl)(4-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Difluorophenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,4’-Trifluorobenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction. In this process, fluorobenzene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 3,4,4’-Trifluorobenzophenone .

Industrial Production Methods

Industrial production of 3,4,4’-Trifluorobenzophenone typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,4,4’-Trifluorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3,4,4’-Trifluorobenzophenone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,4’-Trifluorobenzophenone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins .

Comparison with Similar Compounds

Table 1: Comparative Data for Fluorinated Benzophenones and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Substituents Notes
This compound 1249375-07-2 C₁₃H₇F₃O 252.20 98% F at positions 3, 4, 4' Discontinued
2-Acetoxy-3',4',5'-Trifluorobenzophenone 890099-18-0 C₁₅H₉F₃O₃ 294.23 100% Acetoxy group + F at 3',4',5' Used in specialty syntheses
3'-Morpholinomethyl-3,4,5-Trifluorobenzophenone 898792-34-2 C₁₈H₁₅F₃NO₂ 335.33 97% Morpholinomethyl + F at 3,4,5 Lab-scale availability
2,2,2,4'-Tetrafluoroacetophenone 655-32-3 C₈H₅F₄O 200.12 - CF₃ group + F at 4' High similarity (0.85) to acetophenones

Fluorination Patterns and Electronic Properties

  • Fluorine placement significantly impacts electronic distribution. For example, this compound has asymmetric fluorination, whereas 2-Acetoxy-3',4',5'-Trifluorobenzophenone features a fully fluorinated ring (3',4',5'), which may increase its dipole moment and reactivity in electrophilic substitutions .

Discontinued vs. Active Analogues

While this compound is discontinued , analogs like 3'-Morpholinomethyl-3,4,5-Trifluorobenzophenone remain available for research purposes . This discontinuation may reflect challenges in synthesis scalability or market demand shifts.

Biological Activity

3,4,4'-Trifluorobenzophenone (TFBP) is a fluorinated derivative of benzophenone that has garnered attention due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H8F3O
  • Molecular Weight : 248.20 g/mol
  • CAS Number : 401-80-5

Mechanisms of Biological Activity

This compound's biological activity can be attributed to its structural characteristics that allow it to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and potentially alters the compound's interaction with cellular membranes and proteins.

Estrogen Receptor Modulation

Research indicates that TFBP may act as an endocrine disruptor by modulating estrogen receptor (ER) activity. In a study examining various benzophenone derivatives, TFBP exhibited significant binding affinity to estrogen receptors, suggesting potential agonistic or antagonistic effects depending on the context of exposure .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate TFBP's effects on different cancer cell lines. The results suggest that TFBP possesses notable cytotoxic properties:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15.2Induction of apoptosis
HCT-116 (Colorectal)12.5Cell cycle arrest
HeLa (Cervical)18.0Inhibition of DNA synthesis

These findings indicate that TFBP can induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of mitochondrial function .

Case Studies

  • Study on Estrogen Receptor Activity :
    A comparative analysis was conducted on several benzophenone derivatives, including TFBP. The study found that TFBP could significantly activate ERβ, leading to increased transcriptional activity in reporter assays. This suggests its potential role as a selective estrogen receptor modulator (SERM) .
  • Cytotoxicity in Cancer Cells :
    In vitro studies highlighted TFBP's cytotoxic effects on various cancer cell lines. The compound was shown to induce apoptosis in MCF-7 cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, indicating its potential for therapeutic applications in breast cancer treatment .

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